molecular formula C29H21N3O7 B4974634 2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid

2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid

Cat. No. B4974634
M. Wt: 523.5 g/mol
InChI Key: DZWXGLIRHZJDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid, also known as BAPTA, is a chemical compound that has been widely used in scientific research due to its ability to chelate calcium ions. BAPTA is a powerful calcium chelator that has been shown to have a number of important applications in the field of biochemistry and physiology.

Mechanism of Action

2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid works by binding to calcium ions, effectively removing them from the cellular environment. This can have a number of important effects on cellular processes, including the inhibition of calcium-dependent enzymes and the disruption of calcium-mediated signaling pathways.
Biochemical and Physiological Effects:
2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid has been shown to have a number of important biochemical and physiological effects. It has been shown to be effective in treating a variety of diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. 2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid has also been shown to have a number of beneficial effects on the cardiovascular system, including reducing blood pressure and improving heart function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid is its ability to selectively chelate calcium ions, allowing researchers to investigate the role of calcium in specific cellular processes. However, one of the limitations of 2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid is its potential to interfere with other metal ions in the cellular environment, which can complicate experimental results.

Future Directions

There are a number of potential future directions for research involving 2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid. One area of potential research is the development of new chelators that are more selective and effective than 2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid. Another area of potential research is the investigation of the role of calcium in disease processes, and the development of new therapies that target calcium-mediated signaling pathways. Overall, 2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid is a powerful tool that has played an important role in advancing our understanding of cellular processes, and will likely continue to be an important area of research in the future.

Synthesis Methods

2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid can be synthesized using a number of different methods, including the reaction of 5-aminophthalic acid with benzoyl chloride to form 5-benzoylamino-1,3-phenylenediamine. This compound can then be reacted with diethyl oxalate to form the final product, 2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid.

Scientific Research Applications

2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid has been used extensively in scientific research to study the role of calcium ions in a variety of cellular processes. It has been shown to be effective in blocking calcium-mediated signaling pathways, and has been used to investigate the role of calcium in processes such as muscle contraction, neurotransmitter release, and cell division.

properties

IUPAC Name

2-[[3-benzamido-5-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O7/c33-25(17-8-2-1-3-9-17)30-20-15-18(26(34)31-23-12-6-4-10-21(23)28(36)37)14-19(16-20)27(35)32-24-13-7-5-11-22(24)29(38)39/h1-16H,(H,30,33)(H,31,34)(H,32,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWXGLIRHZJDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)C(=O)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-benzamido-5-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic Acid

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